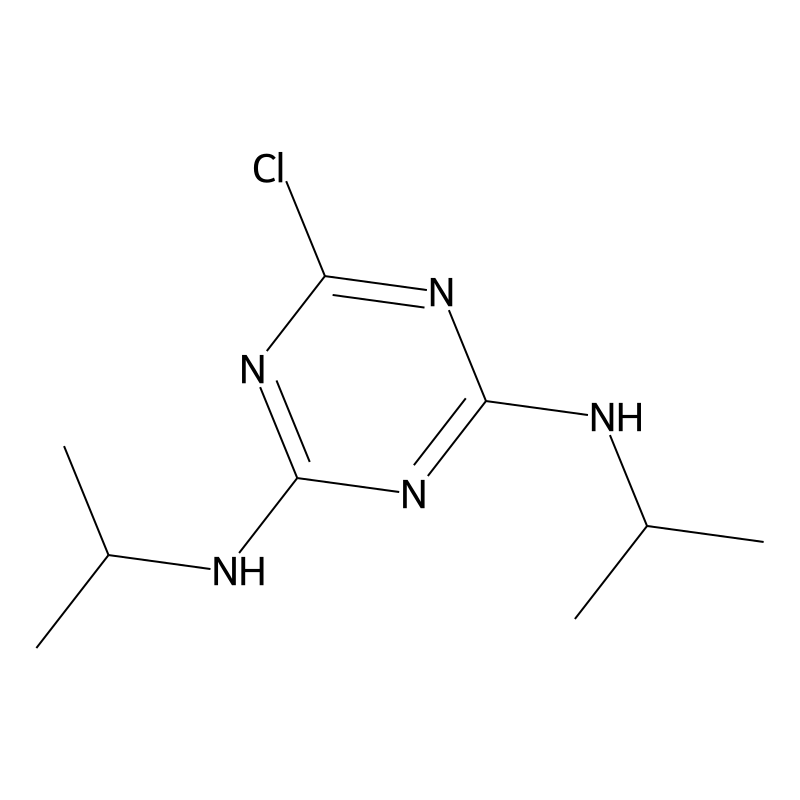

Propazine

C9H16ClN5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C9H16ClN5

Molecular Weight

InChI

InChI Key

SMILES

solubility

Difficult to dissolve in organic solvents

In water, 8.6 mg/L at 22 °C

Solubility in water at 22Â °C: very poo

Synonyms

Canonical SMILES

Application in Environmental Science and Pollution Research

Specific Scientific Field: Environmental Science and Pollution Research

Summary of the Application: Propazine, along with other triazine herbicides, is used in research to analyze their presence and degradation products in seawater and marine sediments .

Methods of Application or Experimental Procedures: The analysis involves the use of solid phase extraction (SPE) and extraction by matrix solid phase dispersion (MSPD). The analysis is carried out using liquid chromatography with tandem mass spectrometry (LC-ESI-MS/MS) .

Results or Outcomes: The methods provided adequate limits of quantification in seawater and marine sediments. The proposed methods were applied to the analysis of the target compounds in seawater samples and marine sediments from a coastal area of Galicia (NW of Spain) .

Application in Weed Control in Sorghum

Specific Scientific Field: Weed Science

Summary of the Application: Propazine is used as a herbicide for grain sorghum. It’s applied to control pigweed in grain sorghum .

Methods of Application or Experimental Procedures: The herbicide is applied preemergence or postemergence. The best time to spray sorghum with propazine is when the weeds are in the very early postemergence stage .

Results or Outcomes: Sorghum was found to be tolerant at all times of application. Atrazine over all trials averaged superior to propazine as an herbicide for grain sorghum .

Endocrine-Disrupting Effects

Specific Scientific Field: Endocrine Disruption Research

Summary of the Application: Propazine, along with atrazine, is studied for its endocrine-disrupting effects .

Methods of Application or Experimental Procedures: Research involves the determination of atrazine and propazine metabolites in human seminal plasma by LC–ESI-MS/MS .

Results or Outcomes: The results suggest bioaccumulation of the target analytes in humans. Untargeted analytes including suspected parent molecules (atrazine and propazine) and other ions were also detected under the working conditions used .

Propazine is a chlorinated triazine herbicide primarily used for controlling broadleaf weeds and annual grasses, particularly in sweet sorghum crops. It functions as a preemergence and postemergence herbicide, applied at planting or shortly thereafter to prevent weed emergence while allowing the crop to grow. Propazine is available in various formulations, including wettable powders, liquids, and water-dispersible granules .

- Propazine can be harmful if swallowed, inhaled, or absorbed through the skin.

- It is classified as a possible human carcinogen by the Environmental Protection Agency (EPA).

- Propazine can contaminate water sources and is toxic to some aquatic organisms.

The synthesis of propazine involves the reaction of cyanuric chloride with two equivalents of isopropylamine. This reaction forms the core structure of propazine, which is characterized by its triazine ring and chlorinated substituents. The chemical formula for propazine is C₉H₁₆N₅Cl, with a molecular weight of approximately 229.71 g/mol .

Reaction Equation

The simplified reaction can be represented as follows:

textCyanuric Chloride + 2 Isopropylamine → Propazine + HCl

Propazine exhibits herbicidal activity through its interference with the photosynthetic process in plants, similar to other triazine herbicides. It acts by inhibiting the electron transport chain in photosystem II, leading to the disruption of photosynthesis and ultimately plant death. Additionally, there are concerns regarding its potential endocrine-disrupting effects, drawing parallels with other triazines like atrazine .

The primary synthesis method for propazine involves:

- Starting Materials: Cyanuric chloride and isopropylamine.

- Reaction Conditions: Typically conducted under controlled temperatures to ensure proper reaction rates and yields.

- Purification: Post-reaction purification methods may include recrystallization or chromatography to isolate pure propazine from byproducts.

This method highlights the importance of careful handling due to the reactivity of cyanuric chloride .

Research indicates that propazine may interact with other chemicals in agricultural settings, potentially leading to synergistic or antagonistic effects on both target weeds and non-target organisms. Studies have shown that its structural similarity to other triazine herbicides raises concerns about cumulative toxicity and endocrine disruption effects .

Key Interaction Points- Potential for combined effects with other herbicides.

- Risk of groundwater contamination due to leaching.

- Impact on non-target species within treated ecosystems.

Propazine belongs to a class of chemicals known as triazine herbicides. Other notable compounds in this category include:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Atrazine | C₈H₁₁ClN₄ | Widely used; known for endocrine disruption potential. |

| Simazine | C₈H₁₁ClN₄ | Similar mechanism; often used in non-crop areas. |

| Terbuthylazine | C₉H₁₂ClN₅ | More selective; lower toxicity profile compared to others. |

Uniqueness of Propazine

While sharing a common mechanism of action with these compounds, propazine's specific applications and regulatory status distinguish it within the triazine family. It is classified as slightly toxic under EPA guidelines, which influences its use and handling practices in agricultural settings .

Soil Persistence and Degradation Kinetics

Propazine exhibits moderate persistence in aerobic soil environments, with degradation half-lives ranging from 12 to 24 weeks in nonsterile loamy sand and 8 to 12 weeks in sterile loamy sand [1]. Microbial activity is a critical driver of degradation, as evidenced by the 58% bound residues and 31% hydroxy-propazine formation observed after one year in metabolism studies [1]. Under anaerobic conditions, degradation slows significantly, with half-lives extending to 69–1,240 days, depending on soil organic carbon content and redox potential [4].

The primary degradation pathway involves hydroxylation at the 2-position, yielding hydroxy-propazine, which accounts for 14–16% of applied radioactivity after 12 weeks [1]. Bound residues, likely formed through covalent bonding to humic acids, constitute 35% of the initial application after 12 weeks, increasing to 58% after one year [1]. These residues exhibit limited bioavailability but may contribute to long-term soil retention.

Table 1: Propazine Degradation Half-Lives in Soil

| Condition | Half-Life (Weeks) | Source |

|---|---|---|

| Aerobic (nonsterile) | 12–24 | [1] [4] |

| Aerobic (sterile) | 8–12 | [1] |

| Anaerobic | 69–1,240 days | [4] |

Mobility in Various Soil Types

Propazine’s mobility is strongly influenced by soil texture and organic matter content. Freundlich adsorption coefficients (Kads) range from 0.34 to 3.19 across eight soil types, with Koc values of 65–268 L/kg, classifying it as moderately mobile [1] [4]. Sandy soils with low organic carbon (<1%) show the highest leaching potential, while clay-rich soils reduce mobility due to increased surface area and cation exchange capacity [4].

Batch equilibrium studies reveal that hydroxy-propazine, the major metabolite, is less mobile (Koc: 276–2,163 L/kg), though its formation does not fully mitigate parent compound mobility [1]. Field dissipation data indicate propazine remains predominantly in the upper 15 cm of soil, but leaching to depths of 60 cm has been documented in coarse-textured agricultural soils [4].

Table 2: Adsorption Parameters Across Soil Types

| Soil Type | Kads (mL/g) | Koc (L/kg) | |

|---|---|---|---|

| Loamy Sand | 0.67–3.19 | 65–268 | [1] [4] |

| Silt Loam | 1.42–2.05 | 98–145 | [4] |

| Clay | 20.5 | 363 | [4] |

Surface Water and Groundwater Transport Mechanisms

Propazine reaches surface waters primarily through runoff, with modeled edge-of-field concentrations exceeding 1.0 ppm in high-rainfall scenarios [1] [4]. Its low vapor pressure (2.9 × 10⁻⁸ Torr) minimizes volatilization, making aqueous transport the dominant pathway [1]. Groundwater contamination is prevalent in regions with permeable soils; monitoring data from the U.S. EPA’s Water Quality Portal detected propazine in 15% of sampled aquifers at concentrations up to 0.5 ppm [4].

Hydrolysis plays a negligible role in aquatic systems, with <5% degradation observed after 30 days at pH 5–9 [1]. However, adsorption to suspended sediments can enhance degradation via surface-catalyzed reactions, reducing aqueous half-lives to 40–60 days in turbid water [2].

Environmental Half-life Determinations

Half-life variability across environmental matrices is substantial:

- Soil: 12–24 weeks (aerobic), 69–1,240 days (anaerobic) [1] [4]

- Water: 40–200 days (pH-dependent hydrolysis and sedimentation) [1] [2]

- Sediment: 120–180 days (adsorption-mediated degradation) [2]

These values reflect propazine’s recalcitrance in anaerobic environments and its sensitivity to microbial activity in aerobic zones. Climate variables, particularly temperature and precipitation, further modulate degradation rates, with colder regions exhibiting extended persistence [4].

Adsorption and Desorption Dynamics

Adsorption studies using engineered nanomaterials demonstrate propazine’s affinity for carbon nanoparticles (maximum adsorption: 106 mg/g at pH 6) over metal oxides like Fe₂O₃ (22 mg/g) [2]. Hydrogen bonding between propazine’s triazine ring and surface functional groups governs this interaction, with adsorption capacity decreasing by 30–40% at pH 8 due to deprotonation of hydroxyl groups on adsorbents [2].

Polymeric sorbents functionalized with carboxyl groups exhibit exceptional propazine removal efficiency (94% in fixed-bed columns), leveraging hydrogen bonds and π-π interactions [3]. Desorption studies using ethanol achieve 93–97% recovery, though repeated cycles reduce capacity by 20% after three uses [3].

Table 3: Adsorption Capacities of Select Materials

| Material | Adsorption (mg/g) | pH | |

|---|---|---|---|

| Carbon Nanoparticles | 106 | 6 | [2] |

| Fe₂O₃ Nanoparticles | 22 | 6 | [2] |

| Poly(divinylbenzene) | 67.1 | 7 | [3] |

Microbial Communities Associated with Propazine Degradation

The biodegradation of propazine in soil environments is primarily mediated by diverse microbial communities that have evolved specific metabolic capabilities to utilize this s-triazine herbicide as a carbon and nitrogen source. Research has identified several key microbial strains and communities that demonstrate significant propazine degradation potential.

Mixed Microbial Communities

Studies of propazine-contaminated farmland soils have revealed the presence of specialized microbial communities capable of achieving remarkable degradation efficiency. In one comprehensive study, a microbial community was identified that could degrade approximately 94% of applied propazine within 11 days of incubation when the soil was treated with 10 mg/kg propazine as the initial concentration. This degradation process was accompanied by increased microbial biomass and enhanced activities of soil enzymes, indicating the active participation of the microbial community in propazine metabolism.

Rhodococcus Species

Rhodococcus strains have emerged as particularly efficient propazine degraders. Rhodococcus strain B-30 has been extensively studied for its ability to degrade multiple s-triazine herbicides, including propazine. This strain demonstrates complete degradation of propazine through N-dealkylation reactions, producing deethylatrazine and deisopropylatrazine as primary metabolites. The degradation genes in Rhodococcus strain B-30 are encoded on plasmids, which facilitates horizontal gene transfer and the spread of degradative capabilities among bacterial populations.

Actinobacteria

Members of the Actinobacteria phylum, particularly Arthrobacter aurescens TC1, have shown exceptional s-triazine degradation capabilities. This strain contains six copies of the trzN gene on its plasmid pTC1, which may contribute to higher expression levels of the triazine hydrolase enzyme. The presence of multiple gene copies enhances the strain's ability to process high concentrations of s-triazine compounds, making it one of the most efficient degraders described in the literature.

Gram-positive Bacteria

Nocardioides species represent another important group of propazine-degrading bacteria. These organisms possess trzN genes that encode triazine hydrolases with broad substrate specificity, allowing them to metabolize various s-triazine compounds, including propazine. The amino acid sequence variations in TrzN enzymes from different Nocardioides strains result in different substrate specificities, with some strains showing enhanced activity toward specific s-triazine compounds.

Community Dynamics

Denaturing gradient gel electrophoresis (DGGE) analysis of propazine-exposed soil samples has revealed dynamic changes in microbial community composition. The presence of propazine leads to reduced microbial diversity (Shannon diversity index decreasing from 3.325 to 2.78) but increased abundance of specific degradative strains. This selective pressure results in the enrichment of propazine-degrading bacteria while potentially suppressing sensitive species.

Rhodococcus Strain B-30 Degradation Pathways

Rhodococcus strain B-30 represents a well-characterized model organism for understanding propazine degradation mechanisms. This strain demonstrates remarkable versatility in metabolizing various s-triazine herbicides through plasmid-encoded enzymatic pathways.

Metabolic Pathway Overview

The degradation of propazine by Rhodococcus strain B-30 follows a sequential N-dealkylation pathway. The primary mechanism involves the removal of alkyl groups from the amino substituents of the s-triazine ring, producing deethylatrazine and deisopropylatrazine as the major metabolites. These N-dealkylated products retain the chlorine substituent at the C-2 position and can undergo further metabolic transformation.

Enzyme Systems

The degradative enzymes in Rhodococcus strain B-30 are encoded by genes located on a 77-kb plasmid. The enzymatic system includes triazine hydrolases with broad substrate specificity, allowing the strain to metabolize not only propazine but also related s-triazine herbicides such as atrazine, simazine, and cyanazine. The presence of these genes on a plasmid enables horizontal gene transfer, facilitating the spread of degradative capabilities to other bacterial strains.

Plasmid Stability and Gene Expression

The propazine-degrading phenotype in Rhodococcus strain B-30 is unstable when the organism is serially transferred on nutrient media. Loss of the 77-kb plasmid results in the simultaneous loss of the ability to metabolize propazine and other s-triazine herbicides. This plasmid instability suggests that the degradative genes may impose a metabolic burden on the host organism in the absence of selective pressure from s-triazine substrates.

Metabolite Fate

The N-dealkylated metabolites produced by Rhodococcus strain B-30 are typically not further degraded by this strain, indicating that complete mineralization of propazine requires additional microbial partners or alternative metabolic pathways. The accumulation of deethylatrazine and deisopropylatrazine suggests that these compounds may serve as substrates for other microbial community members capable of further metabolic transformation.

Environmental Significance

The broad substrate specificity of Rhodococcus strain B-30 makes it particularly valuable for bioremediation applications. The strain's ability to degrade multiple s-triazine herbicides simultaneously suggests its potential utility in treating contaminated environments where multiple herbicide residues are present. However, the plasmid-encoded nature of the degradative genes may limit the strain's long-term stability in field applications without continued selective pressure.

Enzymatic Mechanisms in Triazine Biodegradation

The enzymatic degradation of propazine involves a complex network of hydrolytic and oxidative enzymes that systematically dismantle the s-triazine ring structure and its substituents. Understanding these enzymatic mechanisms is crucial for comprehending the biochemical basis of propazine biodegradation.

Triazine Hydrolases

The primary enzymes responsible for initiating propazine degradation are triazine hydrolases, which belong to the amidohydrolase superfamily. Two main classes of triazine hydrolases are involved in propazine metabolism: AtzA-type enzymes (primarily found in Gram-negative bacteria) and TrzN-type enzymes (predominantly found in Gram-positive bacteria).

TrzN enzymes demonstrate particularly broad substrate specificity, capable of hydrolyzing various s-triazine compounds including propazine. These enzymes require zinc as a cofactor and function as monomeric proteins with a molecular weight of approximately 53,000 Da. The active site of TrzN uniquely positions threonine 325 in place of the conserved aspartate that typically ligates the metal in other amidohydrolase superfamily members, contributing to its distinctive substrate specificity.

Sequential Hydrolytic Steps

The complete mineralization of propazine requires a series of enzymatic steps that follow a defined metabolic pathway. The upper pathway enzymes (AtzA/TrzN, AtzB, AtzC) convert propazine and related s-triazine compounds to cyanuric acid, while the lower pathway enzymes (AtzD/TrzD, AtzE, AtzF) mineralize cyanuric acid to ammonia and carbon dioxide.

AtzB (hydroxyatrazine ethylaminohydrolase) catalyzes the deamination of hydroxylated s-triazine intermediates, producing N-alkylammelide compounds. AtzC (N-isopropylammelide isopropylaminohydrolase) further processes these intermediates to yield cyanuric acid, which serves as the central intermediate for complete mineralization.

Cyanuric Acid Degradation

The mineralization of cyanuric acid represents a critical step in the complete biodegradation of propazine. Cyanuric acid hydrolase (AtzD or TrzD) catalyzes the hydrolytic ring-opening of cyanuric acid to produce biuret. This enzyme belongs to a rare protein family that includes only cyanuric acid hydrolase and barbiturase, with a unique protein fold that distinguishes it from other hydrolytic enzymes.

Following ring opening, biuret is hydrolyzed by AtzE to produce allophanate, which is subsequently converted to ammonia and carbon dioxide by AtzF. Recent studies have confirmed that the pathway proceeds through allophanate rather than urea, correcting earlier misconceptions about the cyanuric acid degradation mechanism.

Oxidative Enzymes

In addition to hydrolytic enzymes, oxidative enzymes play important roles in propazine biodegradation. Catalase, dehydrogenase, and phenol oxidase activities are stimulated by propazine exposure, indicating their involvement in the degradation process. These enzymes may participate in the oxidation of intermediate metabolites or provide cellular protection against oxidative stress generated during the degradation process.

Enzyme Regulation and Induction

The expression of triazine-degrading enzymes is subject to complex regulatory mechanisms. The genes encoding the upper pathway enzymes (atzABC or trzN-atzBC) are typically constitutively expressed or induced by substrate availability. In contrast, the lower pathway genes (atzDEF) are regulated by nitrogen availability and the presence of cyanuric acid.

Studies using transcriptional fusions have demonstrated that atzD gene expression is inducible by cyanuric acid but not by atrazine, indicating that the lower pathway enzymes are specifically regulated by their immediate substrate rather than the parent s-triazine compound.

Gene Expression During Degradation Processes

The molecular mechanisms underlying propazine biodegradation involve complex patterns of gene expression that respond to environmental conditions and substrate availability. Understanding these regulatory mechanisms is essential for predicting and optimizing biodegradation processes in natural and engineered systems.

Transcriptional Regulation

The degradation of propazine involves the coordinated expression of multiple genes organized in both clustered and dispersed arrangements. In Pseudomonas sp. strain ADP, the atzDEF genes are organized in an operon structure downstream of a lysR-type transcriptional regulator, allowing for coordinated expression of the lower pathway enzymes. The upper pathway genes (atzABC) are typically expressed independently, suggesting different regulatory mechanisms for the two phases of s-triazine degradation.

Gene Induction Mechanisms

Tracking the transcript levels of degradative genes AtzB, AtzC, and TrzN in propazine-exposed soil samples has revealed that these genes are induced by propazine exposure and play crucial roles in the degradation process. The induction kinetics suggest that gene expression responds rapidly to substrate availability, with maximum expression occurring within hours of propazine exposure.

The trzN gene shows particularly interesting expression patterns, with multiple copies present in some strains potentially providing enhanced expression levels. In Arthrobacter aurescens TC1, the presence of six copies of trzN on plasmid pTC1 may contribute to the exceptionally high s-triazine degradation rates observed in this strain.

Nitrogen Regulation

The expression of s-triazine degradative genes is closely linked to cellular nitrogen status. The lower pathway genes (atzDEF) are induced by nitrogen starvation and the presence of cyanuric acid, reflecting their role in nitrogen acquisition from s-triazine substrates. This regulation ensures that the energetically costly process of cyanuric acid mineralization is activated only when nitrogen is limiting and suitable substrates are available.

Stress Response Integration

Gene expression during propazine degradation is integrated with broader cellular stress responses. The presence of propazine induces changes in the expression of genes involved in oxidative stress response, membrane transport, and energy metabolism. These changes reflect the cellular adaptations required to cope with the potentially toxic effects of propazine and its metabolites while maintaining efficient degradation activity.

Horizontal Gene Transfer

The organization of s-triazine degradative genes on plasmids facilitates horizontal gene transfer and the rapid spread of degradative capabilities among bacterial populations. The detection of highly conserved atz genes across diverse bacterial genera suggests that horizontal gene transfer has played a major role in the evolution and distribution of s-triazine degradation capabilities.

Evolutionary Adaptation

The rapid evolution of s-triazine degradation capabilities in bacterial populations represents a remarkable example of evolutionary adaptation to anthropogenic compounds. The high sequence identity (>99%) of atz genes from geographically distinct bacterial isolates suggests recent horizontal gene transfer events, possibly driven by the widespread use of s-triazine herbicides over the past several decades.

Influence on Soil Microbial Activity and Biomass

The presence of propazine in soil environments exerts significant influences on microbial activity and biomass, with effects ranging from stimulation of specific degradative communities to potential inhibition of sensitive microbial populations.

Microbial Biomass Response

Studies of propazine-contaminated soils have demonstrated significant increases in microbial biomass during the degradation process. The addition of propazine to soil systems typically results in an initial increase in microbial biomass carbon (MBC) and nitrogen (MBN) as degradative microorganisms proliferate in response to the available substrate. This biomass increase is accompanied by enhanced metabolic activity, as evidenced by increased soil respiration and enzyme activities.

The microbial biomass response to propazine exposure exhibits temporal dynamics, with maximum biomass accumulation typically occurring during the most active phase of degradation. As propazine concentrations decline, microbial biomass may stabilize or decrease, depending on the availability of alternative carbon and nitrogen sources.

Enzyme Activity Stimulation

Propazine exposure leads to significant stimulation of key soil enzymes involved in carbon, nitrogen, and oxidative metabolism. Catalase activity is consistently stimulated by propazine exposure, reflecting the increased oxidative stress associated with xenobiotic metabolism and the cellular response to reactive oxygen species. This stimulation serves a protective function, helping to maintain cellular integrity during the degradation process.

Dehydrogenase activity, a general indicator of microbial metabolic activity, shows marked increases in propazine-treated soils. This stimulation reflects the enhanced metabolic activity of degradative microorganisms and their utilization of propazine as a carbon and energy source. The magnitude of dehydrogenase stimulation often correlates with the rate and extent of propazine degradation.

Phenol oxidase activity is also stimulated by propazine exposure, suggesting the involvement of oxidative enzymes in the degradation process. These enzymes may participate in the oxidation of intermediate metabolites or contribute to the detoxification of potentially harmful degradation products.

Community Structure Changes

The introduction of propazine into soil systems results in significant changes in microbial community structure and diversity. DGGE analysis of bacterial communities in propazine-treated soils reveals alterations in community composition, with reduced overall diversity but increased abundance of specific degradative taxa. The Shannon diversity index typically decreases from approximately 3.3 to 2.8, indicating a shift toward a more specialized community structure.

These community changes reflect the selective pressure imposed by propazine, favoring microorganisms with appropriate degradative capabilities while potentially suppressing sensitive species. The resulting community structure is characterized by the dominance of Actinobacteria, Proteobacteria, and other phyla known to harbor s-triazine degradative capabilities.

Functional Diversity

While taxonomic diversity may decrease in propazine-treated soils, functional diversity related to xenobiotic degradation typically increases. The expression of genes involved in s-triazine metabolism, oxidative stress response, and cellular protection is enhanced, reflecting the specialized metabolic capabilities required for propazine utilization.

Long-term Soil Health

The long-term effects of propazine exposure on soil microbial communities depend on factors such as concentration, frequency of application, and soil characteristics. In soils with established degradative communities, propazine may be rapidly metabolized with minimal long-term effects on community structure. However, in soils lacking appropriate degradative capabilities, propazine persistence may result in prolonged alterations to microbial community composition and function.

Metabolic Quotient Changes

The metabolic quotient (respiratory quotient) typically increases in propazine-treated soils, indicating enhanced metabolic activity per unit of microbial biomass. This increase reflects the energetic demands of xenobiotic metabolism and the cellular stress associated with propazine exposure. The magnitude of the metabolic quotient increase often correlates with the toxicity of propazine and its metabolites to the microbial community.

Spatial Heterogeneity

The effects of propazine on soil microbial communities exhibit spatial heterogeneity, with the most pronounced changes occurring in microsites with high propazine concentrations. This heterogeneity reflects the patchy distribution of propazine in soil and the localized nature of microbial responses to chemical stressors.

Physical Description

COLOURLESS CRYSTALLINE POWDER.

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

1.162 g/cm³

LogP

log Kow = 2.93

2.93

Decomposition

Melting Point

213Â °C

UNII

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

After subchronic and chronic exposure to propazine, a variety of species were shown to exhibit neuroendocrine effects resulting in both reproductive and developmental consequences that are considered relevant to humans. These neuroendocrine effects are biomarkers of a neuroendocrine mechanism of toxicity that is shared by several other structurally-related chlorinated triazines including atrazine, simazine, and three chlorinated degradates - G-28279 (des-isopropyl atrazine or DIA), and G-30033 (des-ethyl atrazine or DEA), and G-28273 (diaminochlorotriazine or DACT) - the latter two which can result from the degradation of propazine. These six compounds disrupt the hypothalamic-pituitary-gonadal (HPG) axis, part of the central nervous system, causing cascading changes to hormone levels and developmental delays. For propazine, a neuroendocrine endpoint was identified for chronic dietary exposure based on adverse effects of estrous cycle alterations and luteinizing hormone (LH) surge suppression observed in a LH surge study on female rats exposed to atrazine. The corresponding NOAEL was 1.8 mg/kg/day. Because the database for propazine's potential neuroendocrine effects is less robust than the atrazine database, particularly for the young, the /EPA/ concluded that atrazine data could be used as bridging data for propazine due to the fact that propazine and atrazine share the neuroendocrine mechanism of toxicity described above, and that these neuroendocrine effects are considered the primary toxicological effects of regulatory concern for chronic exposure.

... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the production of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /s-Triazines/

Since chlorosis is the first sign of the effect of triazines on plants, interference with carbon dioxide assimilation and sugar formation can be expected. Studies showing that Hill reaction is inhibited confirmed this. /Triazines/

Vapor Pressure

1.31X10-7 mm Hg at 25 °C

negligible

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In a metabolism study in rats, propazine was administered as a single gavage dose of 1.0 or 100 mg/kg labeled propazine or as 14-daily doses of unlabeled 1.0 mg/kg propazine followed by a single 1.0 mg/kg labeled dose. Corn oil was the vehicle for all treatments. None of the animals died during the study and overall mass balance for all treatment groups ranged from 97.0 to 105.7%. Absorption of propazine from the gastrointestinal tract was rapid and similar for all study groups and no apparent sex-related differences were found. Based on recoveries from urine/ cage wash and tissues, absorption was 73%. Within 48 hours of treatment, 82-95% of the administered dose was recovered from excreta, predominantly the urine. No specific target organs were identified. Labeled propazine was recovered only in the feces of male and female rats in the single high-dose group and female rats in the low dose group. As presented, it cannot be determined if this represents unabsorbed material or material that underwent enterohepatic circulation. Less than 0.1% of the administered dose was detected as CO2 during a pilot study. Thirteen metabolites were recovered; three of which were identified.

The detection of parent hydroxy derivatives in the course of chlorotriazine degradation by animals has been reported. In rats dosed with (14)C-labeled atrazine, simazine & propazine, only small amt, on the order of a few percent, were observed in urine & feces.

When ring-labeled propazine was administered to rats by stomach tube at rates of 41-56 mg/kg, excretion of radioactive material was most rapid during the first 24 hr and decreased to trace amounts by 72 hr. At this time 65.8% and 23% had been recovered from the urine and feces, respectively. At 4 days, the tissue concentrations of related compounds expressed as propazine varied from 19.8 to 39.3 ppm, the lowest values involving the liver and lung. All of the tissue levels fell slowly, the corresponding range at 8 days being 13.0-30.3 ppm. Concentrations tended to be higher in the eviscerated carcass and especially in the skin.

Absorbed principally through plant roots. ... Following root absorption, it is translocated acropetally in the xylem & accumulates in the apical meristems & leaves of plants.

Metabolism Metabolites

After propazine was administered to lactating goats, 16 metabolites were separated by ion exchange chromatography of urine but not identified. Carbon dioxide was obtained from dealkylation & oxidation of the side chain isopropyl moieties.

...In a goat metabolism study where [14C]propazine was administered orally to a lactating goat at 9.9 ppm (-20x the estimated dietary burden of 0.5 ppm) in the diet for seven consecutive days, total radioactive residues (TRR) were 0.080- 0.238 ppm in milk, 1.123 ppm in liver, 1.041 ppm in kidney, 0.209 ppm in muscle, and 0.160 ppm in fat. The parent propazine was not detected in goat milk or tissues. The chlorometabolite G-28273 (DACT) was the principal residue identified in milk (63.4% TRR, 0.141 ppm), fat (50.4% TRR, 0.080 ppm), muscle (26.1% TRR, 0.054 ppm), and liver (2.7% TRR, 0.031 ppm). The metabolite G-30033 was identified in milk (9.4% TRR, 0.021 ppm) but not in tissues. The remaining radioactivity in goat milk and tissues was characterized to be comprised of up to six unknown metabolites. Although each unknown accounted for <7% TRR in milk, several unknowns were present at significant levels in goat tissues. None of these unknown residues cochromatographed with the 17 reference standards including standards of known chloro- and hydroxy-metabolites of triazine herbicides.

Another goat metabolism study was performed using a radiolabeled hydroxymetabolite of propazine as the test substance. TRR were 0.025-0.029 ppm in milk, 0.006 ppm in muscle, 0.001 ppm in fat (renal and omental), 0.110 ppm in kidney, and 0.036 ppm in liver taken/collected from a lactating goat administered orally with [U-14C]2-hydroxypropazine at 10.9 ppm in the diet for three consecutive days. Residue characterization was not conducted in muscle and fat tissues because of low radioactivity (<0.010 ppm). The test substance, 2-hydroxypropazine, was the major residue identified in all matrices accounting for 63.5% TRR (0.069 ppm) in kidney, 77.2% TRR (0.028 ppm) in liver, and 65.0-69.4% TRR (0.017-0.020 ppm) in milk. The only other metabolite identified was desisopropyl hydroxypropazine, which was detected in minor amounts in all matrices: 2.9% TRR (0.003 ppm) in kidney, 3.6% TRR (0.001 ppm) in liver and 8.2-8.5% TRR (0.002 ppm) in milk.

For more Metabolism/Metabolites (Complete) data for PROPAZINE (16 total), please visit the HSDB record page.

Wikipedia

Use Classification

Methods of Manufacturing

PRODUCED BY REACTION OF TRICHLORO-1,3,5-TRIAZINE WITH 2 MOLECULAR PROPORTIONS OF ISOPROPYLAMINE IN PRESENCE OF ACID ACCEPTOR, IT FORMS COLORLESS CRYSTALS ...

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies Propazine (technical grade) as unlikely to present an acute hazard in normal use; Main Use: herbicide.

RESTRICTED USE PESTICIDE due to ground and surface water concerns. For retail sale to and use oniy by certified applicators or persons under their direct supervision, and only for those uses covered by the certified applicator's certification.

The /EPA/ has completed its cumulative risk assessment for the chlorinated triazine class of pesticides and has concluded that with the mitigation measures in the simazine Reregistration Eligibility Decision (RED) and atrazine Interim Reregistration Eligibility Decision (IRED) the cumulative risks associated with these pesticides are below the Agency's level of concern. Propazine was not incorporated into the assessment because exposure to propazine is not anticipated via any of the currently registered exposure pathways.

Although propazine is currently registered for indoor greenhouse use in the U.S., the only other use is an import tolerance for propazine on sorghum; this is expected to result in no exposures to the residues of propazine through drinking water and/or home uses. ... A subsequent assessment will be conducted to address a proposed use of propazine on sorghum in the U.S.

For more General Manufacturing Information (Complete) data for PROPAZINE (11 total), please visit the HSDB record page.

Analytic Laboratory Methods

A METHOD IS DESCRIBED FOR QUANTITATIVE DETERMINATION OF HYDROXY-S-TRIAZINE RESIDUES IN PLANT MATERIAL. HYDROXY METABOLITES OF ATRAZINE, SIMAZINE, PROPAZINE, & TERBUTYLAZINE ARE SEPARATED BY HIGH-PRESSURE LIQ CHROMATOGRAPHY ON A SILICA GEL COLUMN & DETECTED AT 240 NM WITH A UV SPECTROPHOTOMETER DETECTOR. THE PROCEDURE INVOLVES EXTRACTION OF SAMPLES WITH METHANOL, CLEANUP WITH CATION-EXCHANGE RESIN, A POLYACRYLAMIDE ADSORPTION RESIN & STYRENE DIVINYL BENZENE GEL FILTRATION COLUMN. THE RANGE OF RECOVERY WAS 70-113%, WITH DETECTION LIMITS OF 0.05 MG/KG.

Residues determined by gas-liquid chromatography with electron-capture detection or flame-ionization detection.

Triazine herbicides (propazine, simazine, ametryne, & prometryn) were qualitatively determined in water samples following chloroform extraction & concentration, by chromatography on silica gel/diatomite plates with solvent system consisting of liq paraffin/acetic acid/benzyl/cyclohexane. With o-tolidine as spray reagent, blue spots were produced; limit of detection were 0.1-0.3 ug. Silver nitrite reagent produced brown/black spots for chlorine-containing triazines & white spots for sulfur-containing cmpd with limits of detection in the range of 0.1-0.3 ug.

For more Analytic Laboratory Methods (Complete) data for PROPAZINE (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Store in cool, dry, well-ventilated area out of reach of children and animals.

Stability Shelf Life

Milogard 4L, Milogard 80W, Milogard 90 /have a/ shelf life of a least 3-5 yr when stored in a dry place & minimum storage temperatures (no restrictions) are observed.

Stable in neutral, slightly acid or slightly alkaline media.

Dates

Spatial and Temporal Distribution Characteristics of Triazine Herbicides in Typical Agricultural Regions of Liaoning, China

Xiaochun Wang, Qinglong LiuPMID: 33216155 DOI: 10.1007/s00128-020-03049-8

Abstract

The aim of the current study was to track the composition, spatial and temporal distribution charactistics of triazine herbicides in arable soils and corns in typical agricultural regions of Liaoning Province, China. All samples were analyzed using high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). Twelve kinds of triazine herbicides were found including atrazine, simazine, prometryn, propazine, ametryn, metribuzin, simetryn, aziprotryne, cyanizine, atrazine-desethyl, atrazine-desisopropyl and atrazine-desethyl-desisopropyl in the soil samples, of which atrazine, simazine, prometryn, atrazine-desethyl and atrazine-desethyl-desisopropyl were proved to be the predominant species with a high incidence though relatively low contamination level. The maximum concentration of atrazine in the soils was 73.80 µg·kg. Five kinds of triazine herbicides were found in corns in the region including atrazine, simazine, prometryn, atrazine-desethyl and atrazine-desethyl-desisopropyl with the detection rate 96.4%, 17.8%, 14.3%, 60.7% and 46.4%, respectively. The maximum contaminant level of atrazine in corns was 12.52 µg·kg

, which is lower than that regulated in the National Standard of the People's Republic of China (GB2763-2012).

Activity, biomass and composition of microbial communities and their degradation pathways in exposed propazine soil

Chen Jiang, Yi Chen Lu, Jiang Yan Xu, Yang Song, Yue Song, Shu Hao Zhang, Li Ya Ma, Feng Fan Lu, Ya Kun Wang, Hong YangPMID: 28763756 DOI: 10.1016/j.ecoenv.2017.07.058

Abstract

Propazine is a s-triazine herbicide widely used for controlling weeds for crop production. Its persistence and contamination in environment nagatively affect crop growth and food safety. Elimination of propazine residues in the environment is critical for safe crop production. This study identified a microbial community able to degrade propazine in a farmland soil. About 94% of the applied propazine was degraded within 11 days of incubation when soil was treated with 10mgkgpropazine as the initial concentration. The process was accompanied by increased microbial biomass and activities of soil enzymes. Denaturing gradient gel electrophoresis (DGGE) revealed multiple bacterial strains in the community as well as dynamic change of the composition of microbial community with a reduced microbial diversity (H' from 3.325 to 2.78). Tracking the transcript level of degradative genes AtzB, AtzC and TrzN showed that these genes were induced by propazine and played important roles in the degradation process. The activities of catalase, dehydrogenase and phenol oxidase were stimulated by propazine exposure. Five degradation products (hydroxyl-, methylated-, dimeric-propazine, ammeline and ammelide) were characterized by UPLC-MS

, revealing a biodegradation of propazine in soil. Several novel methylated and dimeric products of propazine were characterized in thepropazine-exposed soil. These data help understand the pathway, detailed mechanism and efficiency of propazine biodegradation in soil under realistic field condition.

A micro-QuEChERS method coupled to GC-MS for the quantification of pesticides in specific maternal and fetal tissues

N Brandhonneur, M De Sousa Mendes, E Lepvrier, E Flejou Esseiva, F Chevanne, P Le CorrePMID: 25497890 DOI: 10.1016/j.jpba.2014.10.035

Abstract

The aim of this study was to establish a new QuEChERS (quick, easy, cheap, effective, rugged and safe) method coupled to gas chromatography-mass spectrometry (GC-MS) detection for the evaluation of the pesticide biodistribution in specific maternal and fetal tissues. This method was validated for the quantification of pesticides such as chlorotriazines (atrazine, simazine and propazine), their chlorinated metabolites (DIA, DEA and DACT). This new QuEChERS method was developed to facilitate extraction from small tissues such as fetal tissues (mean value: 200mg). The limits of detection, quantification, recovery, precision and accuracy were evaluated for different tissues (liver and brain) and blood. LOD and LOQ ranged between 0.34 and 3.27 ng/g and 1.04 to 9.91 ng/g, respectively. Recovery exceeded 80% for all pesticides, except DACT, with an associated RSD<15%. Precision and accuracy satisfied the criteria usually applied in the validation of bioanalytical methods. The results obtained indicate that this technique is suitable for use in studies of the biodistribution of pesticides in fetal tissues and can be used to evaluate the risk of exposure to pesticides during gestation.Toxicity of the herbicides diuron, propazine, tebuthiuron, and haloxyfop to the diatom Chaetoceros muelleri

Marie C Thomas, Florita Flores, Sarit Kaserzon, Timothy A Reeks, Andrew P NegriPMID: 33177549 DOI: 10.1038/s41598-020-76363-0

Abstract

Conventional photosystem II (PSII) herbicides applied in agriculture can pose significant environmental risks to aquatic environments. In response to the frequent detection of these herbicides in the Great Barrier Reef (GBR) catchment area, transitions towards 'alternative' herbicides are now widely supported. However, water quality guideline values (WQGVs) for alternative herbicides are lacking and their potential ecological impacts on tropical marine species are generally unknown. To improve our understanding of the risks posed by some of these alternative herbicides on marine species under tropical conditions, we tested the effects of four herbicides on the widely distributed diatom Chaetoceros muelleri. The PSII herbicides diuron, propazine, and tebuthiuron induced substantial reductions in both 24 h effective quantum yields (ΔF/F') and 3-day specific growth rates (SGR). The effect concentrations, which reduced ΔF/F

' by 50% (EC

), ranged from 4.25 µg L

diuron to 48.6 µg L

propazine, while the EC

s for SGR were on average threefold higher, ranging from 12.4 µg L

diuron to 187 µg L

tebuthiuron. Our results clearly demonstrated that inhibition of ΔF/F

' in PSII is directly linked to reduced growth (R

= 0.95) in this species, further supporting application of ΔF/F

' inhibition as a valid bioindicator of ecological relevance for PSII herbicides that could contribute to deriving future WQGVs. In contrast, SGR and ΔF/F

' of C. muelleri were nonresponsive to the non-PSII herbicide haloxyfop at the highest concentration tested (4570 µg L

), suggesting haloxyfop does not pose a risk to C. muelleri. The toxicity thresholds (e.g. no effect concentrations; NECs) identified in this study will contribute to the derivation of high-reliability marine WQGVs for some alternative herbicides detected in GBR waters and support future assessments of the cumulative risks of complex herbicide mixtures commonly detected in coastal waters.

Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter

Holger V Lutze, Stephanie Bircher, Insa Rapp, Nils Kerlin, Rani Bakkour, Melanie Geisler, Clemens von Sonntag, Torsten C SchmidtPMID: 25347797 DOI: 10.1021/es503496u

Abstract

Atrazine, propazine, and terbuthylazine are chlorotriazine herbicides that have been frequently used in agriculture and thus are potential drinking water contaminants. Hydroxyl radicals produced by advanced oxidation processes can degrade these persistent compounds. These herbicides are also very reactive with sulfate radicals (2.2-3.5 × 10(9) M(-1) s(-1)). However, the dealkylated products of chlorotriazine pesticides are less reactive toward sulfate radicals (e.g., desethyl-desisopropyl-atrazine (DEDIA; 1.5 × 10(8) M(-1) s(-1))). The high reactivity of the herbicides is largely due to the ethyl or isopropyl group. For example, desisopropyl-atrazine (DIA) reacts quickly (k = 2 × 10(9) M(-1) s(-1)), whereas desethyl-atrazine (DEA) reacts more slowly (k = 9.6 × 10(8) M(-1) s(-1)). The tert-butyl group does not have a strong effect on reaction rate, as shown by the similar second order reaction rates between desethyl-terbuthylazine (DET; k = 3.6 × 10(8) M(-1) s(-1)) and DEDIA. Sulfate radicals degrade a significant proportion of atrazine (63%) via dealkylation, in which deethylation significantly dominates over deisopropylation (10:1). Sulfate and hydroxyl radicals react at an equally fast rate with atrazine (k (hydroxyl radical + atrazine) = 3 × 10(9) M(-1) s(-1)). However, sulfate and hydroxyl radicals differ considerably in their reaction rates with humic acids (k (sulfate radical + humic acids) = 6.8 × 10(3) L mgC(-1) s(-1) (mgC = mg carbon); k (hydroxyl radical + humic acids) = 1.4 × 10(4) L mgC(-1) s(-1)). Thus, in the presence of humic acids, atrazine is degraded more efficiently by sulfate radicals than by hydroxyl radicals.New insights into the interactions between cork chemical components and pesticides. The contribution of π-π interactions, hydrogen bonding and hydrophobic effect

M À Olivella, C Bazzicalupi, A Bianchi, N Fiol, I VillaescusaPMID: 25240950 DOI: 10.1016/j.chemosphere.2014.08.051

Abstract

The role of chemical components of cork in the sorption of several pesticides has been investigated. For this purpose raw cork and three cork extracted fractions (i.e. cork free of aliphatic extractives, cork free of all extractives and cork free of all extractives and suberin) were used as sorbent of three ionic pesticides (propazine, 2,4-dichlorophenoxy acetic acid (2,4-D) and alachlor) and five non-ionic pesticides (chlorpyrifos, isoproturon, metamitron, methomyl and oxamyl) with a logKow within the range -0.47 to 4.92. The effect of cations on the ionic pesticides, propazine and 2,4-D sorption was also analyzed. Results indicated that the highest yields were obtained for chlorpyrifos and alachlor sorption onto raw cork (>55%). After removal of aliphatic extractives sorption of all pesticides increased that ranged from 3% for propazine to 31% for alachlor. In contrast, removal of phenolic extractives caused a sorption decrease. Low sorption yields were obtained for hydrophobic pesticides such as metamitron, oxamyl and methomyl (<11%) by using all cork fractions and extremely low when using raw cork (<1%). FTIR analysis was useful to indicate that lignin moieties were the main components involved on the sorption process. Modelling calculations evidenced that π-stacking interactions with the aromatic groups of lignin play a major role in determining the adsorption properties of cork toward aromatic pesticides. Results presented in this paper gain insights into the cork affinities for pesticides and the interactions involved in the sorption process and also enables to envisage sorption affinity of cork for other organic pollutants.On-line concentration of triazine herbicides in microemulsion electrokinetic chromatography by electrokinetic injection assisted micelle to cyclodextrin stacking

Xiao-Ting Zhen, Yan Chen, Juan Yang, Xin Dong, Hui Zheng, Jun CaoPMID: 32822978 DOI: 10.1016/j.chroma.2020.461438

Abstract

A fast, simple, environmentally friendly and sensitive on-line concentration method using microemulsion system as background solution (BGS) was developed for the trace detection of propazine, atrazine, simazine in food samples. The electrokinetic injection assisted micelle to cyclodextrin stacking (MCDS) was designed for the enrichment of target compounds. The factors affected enrichment performance, such as the kind of CDs, the amount of CDs, the concentration of methanol in BGS, the concentration of micelle in sample matrix, the concentration of phosphoric acid in BGS and the sample injection time were optimized. The optimized electrophoretic condition was obtained as following: 50 mM α-CD, 20 mM SDS in sample matrix., 80 mM PA and 20% MeOH (v/v) in BGS, sample solution by electrokinetic injection at -10 kV for 80 s. Under the optimized conditions described above, the linear range was 0.1-20 ug/mL with a good linear relationship with a correlation coefficient (r) ≥ 0.9985. The SEFs for the propazine, atrazine, simazine were found to be 123, 85 and 62 respectively. The proposed MCDS-MEEKC method provided an efficient method for trace analysis of triazine herbicides in honey and dendrobium officinale samples.Maternal and Fetal Blood Pharmacokinetics and Organ Distribution of Atrazine, Propazine, Simazine, and Their Metabolites in Pregnant Rats After Chronic Oral Administration

Nolwenn Brandhonneur, Vincent Hutin, Cécile Chevrier, Sylvaine Cordier, Pascal Le CorrePMID: 31693143 DOI: 10.1093/toxsci/kfz223

Abstract

Environmental contamination by chlorotriazines has been evidenced in mother-child cohort suggesting more detailed risk assessment of these compounds in drinking water. Exposure of rodents to atrazine (ATZ) has been associated with alterations of endocrine and reproductive functions by disrupting neuroendocrine control at hypothalamus level. Perinatal exposure to low doses of ATZ has been associated with reproductive dysfunction, and to behavioral abnormalities in adult exposed during embryogenesis. The objectives of the current investigation were to (1) evaluate the influence of physicochemical properties of chlorotriazines on tissue distribution in pregnant rats and in fetuses and (2) gain a better understanding of fetal distribution of chlorotriazines in specific tissues, particularly in brain. Serial blood samples were obtained from pregnant rats after administration of ATZ, propazine (PRO), and simazine (SIM) via oral route at a dose of 10 mg/kg from day 15 to day 19. Maternal and fetal tissues were harvested at day 20, 24 h after the last dosing. The metabolic extraction ratio was estimated to 87% suggesting a significant first-pass effect explaining the low oral bioavailability. Blood exposure to parent compounds (ATZ, PRO, and SIM) was negligible (lower than 5%) compared with metabolite exposure. The main metabolite exposure involved diamino-s-chlorotriazine, ranging from 60% to 90% depending on the molecules administered. A correlation between tissue-to-blood ratio and physicochemical descriptors was observed for fat and mammary gland tissues but not for brain in adult rats. A more pronounced distribution in fetal brain was observed for ATZ and PRO, the 2 most lipophilic compounds.Automated online coupling of robot-assisted single drop microextraction and liquid chromatography

Deyber Arley Vargas Medina, Luis Felipe Rodríguez Cabal, Guilherme Miola Titato, Fernando Mauro Lanças, Álvaro José Santos-NetoPMID: 30803786 DOI: 10.1016/j.chroma.2019.02.036

Abstract

A high-throughput and innovative setup has been developed to automate the online integration of single drop microextraction (SDME), liquid chromatography (LC) and high-resolution mass spectrometry (QqToF). SDME and LC were online hyphenated for the first time. SDME was carried out by a lab-made cartesian robot actuating a 100 μL syringe, equipped with a three-way solenoid microvalve that allowed the online transference of the enriched extract to the chromatographic system, through a six-port switching valve. The complete method, including the synchronized robot action, valves, and the analytical instruments, was controlled by an Arduino Mega board. The merits of the proposed setup were demonstrated by the triazines determination in coconut water samples. The most relevant extraction parameters, such as drop size, exposure time, stirring effect, salt addition and pH were systematically investigated. Under optimized conditions (60 μL drop volume and 10 min extraction time), the LC-UV enrichment factors (EF) and the extraction recoveries (ER) ranged between 15.2-18.4 and 11.4-13.8%, respectively. Using the SDME-LC-MS setup, the linear range, detection limit (S/N = 3) and precision (RSD, n = 6 at 0.25 μg Llevel of concentration) were 0.25-25 μg L

, 0.10 μg L

and 16.8% for simazine; 0.25-25 μg L

, 0.05 μg L

and 14.7% for atrazine; and 0.25-25 μg L

, 0.05 μg L

and 18.5% for propazine, respectively. Although none of the analytes were detected in the evaluated commercial samples, the results indicate that the proposed online SDME-LC setup is a competitive analytical strategy for the determination of target organic compounds in complex matrices.

Reduced phytotoxicity of propazine on wheat, maize and rapeseed by salicylic acid

Jing Jing Zhang, Ya Kun Wang, Jing Hua Zhou, Fei Xie, Qian Nan Guo, Feng Fan Lu, She Feng Jin, Hong Mei Zhu, Hong YangPMID: 29960913 DOI: 10.1016/j.ecoenv.2018.06.068

Abstract

Propazine belongs to the triazine herbicide family and widely used in the farmland for crop production. Recent studies have shown that the residue of propazine in environment is accumulative. This inevitably results in accumulation of propazine in crops. Therefore, reduction of propazine toxicity and accumulation in crops is critically important. In this study, the growth of wheat, maize and rapeseed was significantly inhibited by 2, 8 and 0.4 mg kgpropazine in soils. The chlorophyll content of the three crops also showed significant decrease, while the electrolyte permeability, a biomarker of cellular damage, increased in the plant cells. However, when plants were sprayed with 5 mg L

of salicylic acid (SA), the propazine phytotoxicity of the crops was relieved, with increased chlorophyll content and reduced electrolyte permeability of all crops. Meanwhile, the activities of peroxidase (POD) and glutathione transferase (GST) remained lower. The propazine accumulation in the crops and the residues in the soil were determined by high performance liquid chromatography. The concentration of propazine in plants and soils treated by SA was less than that of the untreated control. Six propazine degraded products (derivatives) in rhizosphere of wheat were characterized using ultraperformance liquid chromatography with a quadrupole-time-of-flight tandem mass spectrometer. Our work indicates that the improved growth of crops was possibly due to the acceleration of propazine degradation by salicylic acid.